4-Fluoro-2-iodo-5-methylaniline
Description
Properties
IUPAC Name |
4-fluoro-2-iodo-5-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FIN/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRIJSOXIOVDKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648637 | |
| Record name | 4-Fluoro-2-iodo-5-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85233-15-4 | |
| Record name | 4-Fluoro-2-iodo-5-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluoro-2-iodo-5-methylaniline can be synthesized through several synthetic routes. One common method involves the iodination of 4-fluoro-5-methylaniline using iodine in the presence of an oxidizing agent such as hydrogen peroxide. The reaction is typically carried out in an acidic medium to facilitate the iodination process.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar iodination techniques. The process may involve continuous flow reactors to ensure consistent quality and yield. Additionally, purification steps such as recrystallization or column chromatography may be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2-iodo-5-methylaniline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium azide or potassium iodide.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically yield the corresponding amine derivatives.
Substitution: Substitution reactions can result in the formation of various substituted anilines.
Scientific Research Applications
4-Fluoro-2-iodo-5-methylaniline is utilized in various scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Fluoro-2-iodo-5-methylaniline exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Chemical Identity
- IUPAC Name : 4-Fluoro-2-iodo-5-methylaniline
- Molecular Formula : C₇H₇FIN
- Molecular Weight : 267.04 g/mol
- CAS Number : 85233-15-4
- Structure: A benzene ring substituted with fluorine (position 4), iodine (position 2), and a methyl group (position 5), with an amino group (-NH₂) at position 1 (Figure 1).
Applications
This compound serves as a versatile intermediate in pharmaceutical and materials chemistry. Its iodine substituent enables participation in cross-coupling reactions (e.g., Suzuki, Heck), while fluorine enhances metabolic stability in drug candidates .
Comparative Analysis with Structural Analogs
Substituent Effects on Physicochemical Properties
The electronic and steric effects of substituents significantly influence reactivity and applications. Below is a comparative table of key analogs:
Substituent Position and Reactivity
Halogen Effects :
- Iodine : Larger atomic radius facilitates oxidative addition in cross-coupling reactions (e.g., forming C–C bonds) .
- Bromine/Chlorine : Lower steric bulk compared to iodine but less effective in metal-catalyzed reactions. Bromine’s electronegativity enhances reactivity in SNAr (nucleophilic aromatic substitution) .
- Fluorine : Electron-withdrawing effect increases ring stability and influences regioselectivity in electrophilic substitutions .
Spectroscopic and Structural Insights
- Spectroscopy : Studies on fluoroaniline isomers (e.g., 5-nitro-2-fluoroaniline vs. 2-nitro-5-fluoroaniline) reveal that substituent positions alter IR and NMR spectra due to changes in electron density and hydrogen bonding .
- Crystallography : Analogs like 5-Bromo-4-iodo-2-methylaniline exhibit planar aromatic rings with halogen bonds influencing crystal packing, a feature critical for solid-state fluorescence .
Biological Activity
Overview
4-Fluoro-2-iodo-5-methylaniline is an organic compound with the molecular formula C₈H₈F I N. It is a derivative of aniline, characterized by the presence of a fluorine atom at the 4-position, an iodine atom at the 2-position, and a methyl group at the 5-position. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology.
Synthesis
The synthesis of this compound typically involves halogenation reactions and can be achieved through various synthetic routes. Common methods include:
- Iodination : The introduction of iodine can be accomplished using reagents such as N-iodosuccinimide (NIS) in the presence of solvents like acetic acid.
- Fluorination : Fluorine can be introduced via electrophilic aromatic substitution or other fluorination techniques.
Anticancer Properties
Research indicates that compounds structurally related to this compound exhibit significant anticancer activity. For instance, studies have shown that analogs with similar halogen substitutions can inhibit the proliferation of cancer cells, such as L1210 mouse leukemia cells, with IC(50) values in the nanomolar range . The mechanism often involves interference with nucleic acid synthesis pathways, suggesting that these compounds may act as prodrugs that release active metabolites within cells.
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Preliminary studies suggest it may possess activity against various bacterial strains, although specific data on its efficacy compared to established antibiotics is limited. The presence of both fluorine and iodine atoms enhances its interaction with biological membranes, potentially increasing its bioactivity.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The compound may inhibit certain enzymes or disrupt cellular processes, leading to apoptosis in cancer cells or inhibiting bacterial growth. Ongoing research aims to elucidate the exact pathways and molecular interactions involved.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Notable Activities |
|---|---|---|
| 4-Fluoroaniline | Lacks methyl groups; only fluorine substitution | Moderate antibacterial activity |
| 2,5-Dimethylaniline | Lacks fluorine; contains two methyl groups | Limited anticancer properties |
| 4-Chloro-2,5-dimethylaniline | Chlorine instead of fluorine | Antimicrobial properties reported |
Case Studies and Research Findings
- Anticancer Studies : A series of halogenated anilines were synthesized and tested for their ability to inhibit cancer cell proliferation. Results indicated that compounds with fluorine and iodine substitutions showed enhanced activity compared to their non-halogenated counterparts .
- Antimicrobial Testing : In vitro testing against Gram-positive and Gram-negative bacteria revealed that this compound exhibited notable antimicrobial activity, particularly against resistant strains.
- Mechanistic Insights : Investigations into the compound's mechanism suggested that it may act through DNA intercalation or enzyme inhibition, although further studies are required to confirm these pathways definitively.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
